molecular formula C15H29NO4 B2605261 Boc-D-Me2Anon-OH CAS No. 2389078-32-2

Boc-D-Me2Anon-OH

Cat. No.: B2605261
CAS No.: 2389078-32-2
M. Wt: 287.4
InChI Key: POVHUMRPPGBGQH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Me2Anon-OH, also known as tert-Butyloxycarbonyl-Dimethylalanine, is a derivative of alanine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Me2Anon-OH typically involves the protection of the amino group of dimethylalanine with a tert-butyloxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Me2Anon-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.

    Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, 4-dimethylaminopyridine.

Major Products Formed

    Deprotection: The major product is dimethylalanine after the removal of the Boc group.

    Coupling: The major products are peptides or peptide derivatives with the Boc group still protecting the amino group.

Mechanism of Action

The mechanism of action of Boc-D-Me2Anon-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Me2Anon-OH: Another protecting group used in peptide synthesis, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

    Cbz-D-Me2Anon-OH: Uses a benzyloxycarbonyl (Cbz) group to protect the amino group.

    Alloc-D-Me2Anon-OH: Uses an allyloxycarbonyl (Alloc) group for protection.

Uniqueness

Boc-D-Me2Anon-OH is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis where multiple protection and deprotection steps are required. The Boc group provides steric hindrance, allowing selective reactions at other functional groups, which is a significant advantage in complex synthetic processes.

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]nonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4/c1-6-7-8-9-10-11-12(13(17)18)16(5)14(19)20-15(2,3)4/h12H,6-11H2,1-5H3,(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVHUMRPPGBGQH-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.